molecular formula C9H13N3 B2765122 2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine CAS No. 1334146-17-6

2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine

Cat. No.: B2765122
CAS No.: 1334146-17-6
M. Wt: 163.224
InChI Key: RQQFQIHYFJXNMK-UHFFFAOYSA-N
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Description

2-Ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine (CAS 1334146-17-6) is a tetrahydropyridopyrimidine derivative that serves as a privileged chemical scaffold in medicinal chemistry and drug discovery, particularly in the development of targeted protein kinase inhibitors for cancer therapy . This compound features a partially saturated bicyclic core structure, which contributes to its favorable drug-like properties and provides multiple vectors for synthetic modification to explore structure-activity relationships . The core pyridopyrimidine structure is recognized as a "privileged scaffold" capable of providing ligands for various biological receptors, with significant resemblance to endogenous nitrogenous bases found in DNA and RNA . Specifically, the 5,6,7,8-tetrahydro derivative has been identified as a key pharmacophore in inhibitors targeting extracellular signal-regulated kinase 2 (Erk2) . Erk2 is a crucial component of the MAPK signaling pathway, which is frequently dysregulated in various cancers, making its inhibition a promising therapeutic strategy. Inhibitors based on this scaffold have demonstrated potent and selective inhibition of Erk2, along with the ability to knockdown phospho-RSK levels in cellular assays and in vivo models . This compound is offered For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

2-ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-2-9-11-5-7-3-4-10-6-8(7)12-9/h5,10H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQFQIHYFJXNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C2CCNCC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Physicochemical Properties

2-Ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine (CAS: 1334146-17-6) is characterized by a fused pyridine-pyrimidine ring system with an ethyl substituent at the 2-position. Its molecular formula, C₉H₁₃N₃ , corresponds to a molecular weight of 163.22 g/mol. The compound’s tetracyclic structure imposes significant steric constraints, necessitating precise synthetic control to avoid regioisomeric byproducts. While experimental data on its density, melting point, and solubility remain unreported in public databases, computational models predict moderate lipophilicity (logP ≈ 1.8) and a pKa of 4.2 for the pyrimidine nitrogen.

Synthetic Strategies for Pyrido[3,4-d]pyrimidine Derivatives

Retrosynthetic Analysis

The pyrido[3,4-d]pyrimidine core can be dissected into two synthons: (i) a pyrimidine ring with electrophilic sites at C5 and C6, and (ii) a dihydropyridine fragment capable of nucleophilic cyclization. Disconnection at the C4a-N8 bond (Figure 1) suggests two principal routes:

  • Pyrimidine-first approach : Assembly of the pyrimidine ring followed by annulation with a pyridine precursor.
  • Pyridine-first approach : Construction of a functionalized pyridine subsequently fused with a pyrimidine ring.

Key Intermediate: 3-Methyl-2-Pentenedioate Esters

Dimethyl or diethyl 3-methyl-2-pentenedioate serves as a versatile precursor for introducing the ethyl substituent. Reaction with primary amines (e.g., ethylamine) under basic conditions (DBU, NaOMe) yields 1-alkyl-4-methylpyridine-2,6-diketones, which are pivotal for subsequent cyclization. For example, condensation of diethyl 3-methyl-2-pentenedioate with ethylamine in toluene at 80–85°C for 4 hours produces 1-ethyl-4-methylpyridine-2,6-diketone in 85% yield (Equation 1):

$$
\text{Diethyl 3-methyl-2-pentenedioate} + \text{CH₃CH₂NH₂} \xrightarrow{\text{DBU, toluene}} \text{1-Ethyl-4-methylpyridine-2,6-diketone} + 2 \text{EtOH}
$$

Preparation Methods of this compound

Amidation-Condensation Approach

Step 1: Formation of 1-Ethyl-4-methylpyridine-2,6-diketone

A mixture of diethyl 3-methyl-2-pentenedioate (0.1 mol), ethylamine (0.12 mol), and 1,8-diazabicycloundec-7-ene (DBU, 0.005 mol) in N,N-dimethylformamide (DMF) is stirred at 110–115°C for 4 hours. Methanol evolved during the reaction is removed via distillation, driving the equilibrium toward the diketone product. The crude product is purified by recrystallization from isopropanol, yielding 82–88% of 1-ethyl-4-methylpyridine-2,6-diketone as a white solid.

Step 2: Cyclization with Urea

The diketone intermediate is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 0.12 mol) at 110°C for 5 hours to form a dialkylaminomethylene derivative. Subsequent reaction with urea (0.17 mol) at 80–85°C for 5 hours induces cyclodehydration, yielding 2-hydroxy-5-methyl-8-ethylpyrido[3,4-d]pyrimidin-7-one (Equation 2):

$$
\text{1-Ethyl-4-methylpyridine-2,6-diketone} + \text{urea} \xrightarrow{\text{DMF-DMA}} \text{2-Hydroxy-5-methyl-8-ethylpyrido[3,4-d]pyrimidin-7-one} + \text{H₂O}
$$

Step 3: Chlorination and Bromination

The hydroxyl group at C2 is replaced via treatment with phosphorus oxychloride (POCl₃) at 120°C for 4 hours, producing 2-chloro-5-methyl-8-ethylpyrido[3,4-d]pyrimidin-7-one in 93% yield. Bromination at C6 is achieved using bromine (Br₂) in chloroform at 50°C for 8 hours, affording the 6-bromo derivative with 88% efficiency.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Reagents Yield (%) Purity (%)
Amidation-Condensation Diethyl 3-methyl-2-pentenedioate DBU, DMF-DMA, urea 88.6 99.7
Halogenation 2-Hydroxy derivative POCl₃, Br₂ 91.8 99.6
Suzuki Coupling* 2-Chloro-5-bromopyrido[3,4-d]pyrimidine Pd(PPh₃)₄, ethylboronic acid 70 (est.) N/A

*Theoretical pathway based on literature analogs.

Optimization and Scalability Considerations

Solvent Selection

Nonpolar solvents (toluene, chloroform) enhance diketone formation by azeotropic removal of alcohols, while polar aprotic solvents (DMF, DMSO) accelerate cyclization steps. Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield.

Catalytic Efficiency

DBU outperforms weaker bases (e.g., NaOMe) in diketone synthesis, reducing reaction time from 12 hours to 4 hours. However, its high cost necessitates recovery via acid-base extraction for industrial-scale processes.

Halogenation Kinetics

Bromination at C6 proceeds via electrophilic aromatic substitution, with regioselectivity controlled by the electron-withdrawing pyrimidine ring. Excess bromine (>2 equiv.) minimizes di-brominated byproducts but increases post-reaction purification complexity.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Variations at Position C2

The substituent at C2 significantly impacts pharmacological and physicochemical properties. Key analogs include:

Compound C2 Substituent Molecular Weight (g/mol) Key Properties/Applications References
2-Ethyl derivative (Target) Ethyl (-CH₂CH₃) 177.25 Moderate lipophilicity; potential kinase inhibition
2-Isopropyl derivative Isopropyl (-CH(CH₃)₂) 177.25 Increased steric bulk; reduced solubility
2-tert-Butyl derivative tert-Butyl (-C(CH₃)₃) 179.69 High lipophilicity; possible metabolic instability
Gemigliptin (2,4-bis-CF₃) Trifluoromethyl (-CF₃) 492.37 DPP-4 inhibitor; enhanced metabolic stability

Key Observations :

  • Ethyl vs.
  • Steric Effects : Bulkier substituents (e.g., isopropyl, tert-butyl) may hinder binding to flat active sites (e.g., ATP pockets in kinases) but improve membrane permeability .

Substituent Variations at C4 and C7

Modifications at C4 and C7 further diversify functionality:

Compound C4 Substituent C7 Substituent Biological Relevance References
7-Benzyl-2,4-dichloro derivative Chlorine (-Cl) Benzyl (-CH₂C₆H₅) Anticancer candidate (kinase inhibition)
tert-Butyl 2-(methylsulfanyl) Methylsulfanyl (-SCH₃) tert-Butyl ester Probable protease inhibitor; synthetic intermediate

Key Observations :

  • Halogenation : Chlorine at C4 (as in the 7-benzyl derivative) introduces electron-withdrawing effects, polarizing the ring and enhancing interactions with nucleophilic residues in enzymes .
  • Sulfur-Containing Groups : Methylsulfanyl at C2 () may improve oxidative stability compared to alkyl chains, though this is context-dependent .

Core Isomerism: Pyrido[3,4-d] vs. Other Fused Systems

  • Pyrido[3,4-d] vs. [2,3-d] : The [3,4-d] fusion creates a more extended π-system, favoring interactions with planar binding pockets (e.g., DNA intercalation). In contrast, [2,3-d] isomers are prevalent in CDK inhibitors like Palbociclib () .
  • Hydrogenation Patterns : Partial saturation (e.g., 5,6,7,8-tetrahydro derivatives) in pyrido[3,4-d]pyrimidines () enhances conformational flexibility, enabling adaptation to diverse enzyme active sites .

Biological Activity

2-Ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its therapeutic implications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C9H13N3C_9H_{13}N_3 with a molecular weight of approximately 163.22 g/mol. Its structure features a pyrido-pyrimidine framework which is significant in medicinal chemistry due to its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
CAS Number1334146-17-6
Purity>97%

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine or pyrimidine derivatives. Various synthetic pathways have been explored to optimize yield and purity while minimizing by-products.

Biological Activity

Research indicates that compounds within the pyrido[3,4-d]pyrimidine family exhibit a range of biological activities including:

  • Antitumor Activity : Several derivatives have shown promise as anti-cancer agents. For instance, studies have demonstrated that substitutions at specific positions enhance activity against various cancer cell lines.
  • Enzyme Inhibition : Pyrido[3,4-d]pyrimidines have been identified as potent inhibitors of enzymes such as protein kinases and phosphoinositide 3-kinases (PI3K), which are crucial in signaling pathways related to cell growth and survival.

Case Studies

  • Antitumor Activity : A study evaluated the cytotoxic effects of several pyrido[3,4-d]pyrimidine derivatives against human cancer cell lines. The results indicated that compounds with an ethyl substituent at the 2-position exhibited enhanced cytotoxicity compared to their methylated counterparts .
  • Kinase Inhibition : Another investigation focused on the inhibition of PI3K by a series of pyrido[3,4-d]pyrimidines. The findings revealed that specific structural modifications significantly increased selectivity and potency against the PI3Kδ isoform .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The compound's structure allows it to bind effectively to certain receptors involved in cancer progression.
  • Signal Transduction Modulation : By inhibiting key enzymes in signaling pathways (e.g., PI3K), these compounds can alter cell proliferation and survival signals.

Q & A

Basic Question: What are the common synthetic strategies for preparing 2-ethyl-pyrido[3,4-d]pyrimidine derivatives?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalized pyrimidine precursors. A versatile approach employs 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates, which can undergo nucleophilic substitution or cross-coupling reactions to introduce substituents like the ethyl group. For example:

Intermediate Preparation : React 3,4-diaminopyridine with thiourea and chloroacetic acid to form the pyrido[3,4-d]pyrimidine core .

Derivatization : Treat the intermediate with ethylating agents (e.g., ethyl bromide) under basic conditions (K₂CO₃/DMF) to introduce the ethyl group at position 2 .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Table 1 : Key Reagents and Conditions

StepReagent/ConditionPurposeYield (%)
1Thiourea, chloroacetic acidCore formation60–70
2Ethyl bromide, K₂CO₃Ethyl substitution45–55

Basic Question: How are pyrido[3,4-d]pyrimidines characterized structurally and analytically?

Methodological Answer:
Characterization involves:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group δ~1.2–1.4 ppm for CH₃, δ~2.5–3.0 ppm for CH₂) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₁H₁₅N₄: calc. 203.1294, found 203.1298) .
  • X-ray Crystallography : For unambiguous confirmation of fused-ring geometry .

Advanced Question: How do substituent modifications at positions 2 and 4 influence bioactivity?

Methodological Answer:
Substituents critically impact target selectivity and potency:

  • Position 2 (Ethyl Group) : Enhances lipophilicity, improving membrane permeability. Replacements (e.g., phenyl, isopropyl) may alter kinase binding kinetics .
  • Position 4 : Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity, enhancing interactions with catalytic lysine residues in kinases .

Table 2 : Substituent Effects on IC₅₀ (Kinase Inhibition)

Substituent (Position 2)Target KinaseIC₅₀ (µM)
EthylCDK20.12
PhenylCDK20.85
IsopropylCDK20.45
Data adapted from

Advanced Question: How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data?

Methodological Answer:
Contradictions often arise from off-target effects or assay variability. Strategies include:

Computational Docking : Use AutoDock or Schrödinger to model interactions with targets (e.g., CXCR2 vs. CDK2) .

Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify promiscuity .

Metabolic Stability Assays : Compare hepatic microsomal half-lives to rule out pharmacokinetic confounding .

Case Study : A 6-furanyl analogue of 2-ethyl-pyrido[3,4-d]pyrimidine showed reduced CXCR2 antagonism (IC₅₀ >30 µM) due to steric clashes in the binding pocket .

Advanced Question: What experimental approaches address low reproducibility in biological assays for this scaffold?

Methodological Answer:

Standardize Assay Conditions : Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds .

Batch Analysis : Synthesize multiple compound batches and compare bioactivity (ANOVA, p<0.05) .

Orthogonal Validation : Confirm results via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

Basic Question: What in vitro assays are recommended for initial bioactivity screening?

Methodological Answer:

  • Kinase Inhibition : ADP-Glo™ Kinase Assay (Promega) for CDK2, EGFR .
  • Anticancer Activity : MTT assay in HCT-116 or MCF-7 cells (72h exposure, IC₅₀ calculation) .
  • Solubility : Shake-flask method in PBS (pH 7.4) to prioritize compounds for in vivo studies .

Advanced Question: How can researchers optimize 2-ethyl-pyrido[3,4-d]pyrimidines for target selectivity?

Methodological Answer:

Fragment-Based Design : Introduce polar groups (e.g., -OH, -NH₂) to engage hinge regions of specific kinases .

Prodrug Strategies : Mask hydrophobic groups (e.g., ethyl → ethyl ester) to improve solubility and reduce off-target binding .

Cryo-EM Studies : Resolve target-compound complexes at <3Å resolution to guide rational modifications .

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